molecular formula C9H17ClN2O2 B5887403 (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride

(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride

Cat. No.: B5887403
M. Wt: 220.69 g/mol
InChI Key: NPBATJQZSGPZMH-RRABGKBLSA-N
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Description

(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyimino group and a piperidinyl moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Properties

IUPAC Name

(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(12)9(10-13)7-11-5-3-2-4-6-11;/h13H,2-7H2,1H3;1H/b10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBATJQZSGPZMH-RRABGKBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)CN1CCCCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/O)/CN1CCCCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride typically involves the reaction of 4-piperidin-1-ylbutan-2-one with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidinyl derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Evaluated for its activity against certain diseases or conditions.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The piperidinyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one
  • (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrobromide
  • (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydroiodide

Uniqueness:

  • The hydrochloride salt form enhances the compound’s solubility and stability.
  • The specific arrangement of functional groups provides unique reactivity and interaction profiles.

This detailed article provides a comprehensive overview of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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